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Drug Profile and Relevance to SARS-CoV-2

Nafamostat mesylate is a synthetic broad-spectrum serine protease inhibitor that has emerged as a

promising repurposed therapeutic candidate against SARS-CoV-2. Originally approved in Japan and South

Korea for treating acute pancreatitis and as an anticoagulant during hemodialysis, nafamostat has

demonstrated potent antiviral activity against SARS-CoV-2 in preclinical models. The drug exhibits a

favorable multitarget profile by simultaneously addressing viral entry mechanisms and COVID-19-specific

pathophysiological processes, including thrombotic complications and inflammatory responses. With proven

clinical safety established through decades of human use and a mechanism of action targeting host proteins

rather than viral components, nafamostat presents a strategic advantage against evolving variants that may

develop resistance to direct-acting antivirals [1] [2].

The relevance of nafamostat for COVID-19 treatment stems from its ability to interfere with crucial early

stages of the SARS-CoV-2 infection cycle. SARS-CoV-2 cellular entry depends not only on the viral spike

protein binding to the human angiotensin-converting enzyme 2 (ACE2) receptor but also on proteolytic

activation by host proteases. Nafamostat's primary antiviral mechanism involves inhibition of

transmembrane protease serine 2 (TMPRSS2), a host cell surface protease that facilitates viral entry

through spike protein priming. This host-directed approach potentially provides broad-spectrum activity
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against current and future SARS-CoV-2 variants, as TMPRSS2 represents a relatively conserved human

target compared to rapidly mutating viral proteins. Additionally, nafamostat's established anticoagulant

properties address the thrombotic complications frequently observed in severe COVID-19 cases, positioning

it as a multifunctional therapeutic candidate for comprehensive disease management [2] [3].

Primary Antiviral Mechanism: TMPRSS2 Inhibition

Fundamental Role of TMPRSS2 in Viral Entry

SARS-CoV-2 cellular entry is mediated by its trimeric transmembrane spike (S) glycoprotein, which

undergoes proteolytic processing at two critical sites to enable membrane fusion. The S1/S2 cleavage site is

initially processed by furin during viral egress, priming the spike protein for subsequent activation. Upon

viral attachment to ACE2 receptors on host cells, the S2' site is cleaved by TMPRSS2, located on the host

cell surface. This proteolytic processing exposes the fusion peptide embedded within the S2 subunit,

initiating viral envelope fusion with the host cell membrane and facilitating viral RNA release into the

cytoplasm. This TMPRSS2-dependent pathway represents the primary entry route for SARS-CoV-2 in

respiratory epithelial cells, making it an attractive therapeutic target for early intervention [4] [3].

The critical nature of TMPRSS2-mediated spike protein activation is highlighted by entry pathway studies

across SARS-CoV-2 variants. Earlier variants, including Delta, predominantly utilize the TMPRSS2-

dependent surface pathway, while Omicron subvariants demonstrate increased reliance on cathepsin-

dependent endosomal entry. However, TMPRSS2 remains expressed in respiratory epithelium and

continues to contribute to the infectivity of all variants. The enzyme's active site features a canonical

catalytic triad consisting of Ser441, His296, and Asp345, which is structurally similar to other trypsin-like

serine proteases yet possesses unique characteristics that enable selective inhibition. Targeting this host

protease rather than viral components reduces the likelihood of resistance development through viral

mutation, making TMPRSS2 inhibition a strategically advantageous approach for coronavirus therapeutics

[4] [3].

Molecular Mechanism of Nafamostat Inhibition
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Nafamostat functions as a potent covalent inhibitor of TMPRSS2 through a mechanism involving stable

binding to the enzyme's catalytic center. Molecular dynamics simulations demonstrate that nafamostat

spontaneously and stably binds to the TMPRSS2 active site through electrostatic attractions between its

guanidinium groups and acidic residues (Asp/Glu) surrounding the catalytic cleft. As the drug enters the

catalytic pocket, it forms additional van der Waals interactions and hydrogen bonds with TMPRSS2 in an

induced-fit manner, effectively occupying the space required for substrate binding and proteolytic activity.

This binding mode physically blocks the enzyme's ability to process the viral spike protein, thereby

preventing the membrane fusion essential for viral entry [3].

Comparative structural analyses reveal that nafamostat exhibits greater specificity for the TMPRSS2

catalytic center than its analog camostat, explaining its significantly enhanced potency. The half-maximal

inhibitory concentration (IC₅₀) for nafamostat against TMPRSS2 is approximately 0.4 nM, nearly 20-fold

more potent than camostat (IC₅₀ = 9.0 nM). This enhanced specificity and potency stems from nafamostat's

structural optimization for the TMPRSS2 active site, forming more numerous and stable molecular

interactions that result in prolonged residence time and more complete inhibition of proteolytic activity. The

drug effectively mimics the natural substrate, binding irreversibly to the catalytic serine residue through its

ester bond, which is subsequently hydrolyzed at an extremely slow rate, extending its inhibitory duration [4]

[3].

The following diagram illustrates SARS-CoV-2 cellular entry and nafamostat's mechanism of TMPRSS2

inhibition:
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SARS-CoV-2 entry pathway and nafamostat inhibition mechanism.

Quantitative Antiviral Potency and Pharmacokinetics

In Vitro Antiviral Potency Across Experimental Models

Nafamostat demonstrates exceptional antiviral potency against SARS-CoV-2 across various experimental

systems, with activity consistently observed in the low nanomolar range. The following table summarizes

key efficacy data from published preclinical studies:
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Experimental System Virus/Variant Potency (IC₅₀/EC₅₀) Reference/Model

Human Calu-3 lung cells SARS-CoV-2 (WT) IC₅₀ = 2.2 nM [2]

Human Calu-3 lung cells SARS-CoV-2 (WT) EC₅₀ = 1-10 nM [2]

H3255 cells SARS-CoV-2 (WT) EC₅₀ = 1-10 nM [2]

Primary human

bronchiolar epithelia

SARS-CoV-2 ~10 nM [1]

VSV pseudovirus assay SARS-CoV-2 S protein Significant inhibition

at 1-10 nM

[3]

Primary human

bronchiolar epithelia

Seasonal coronaviruses (hCoV-

229E, hCoV-NL63)

Markedly inhibited [1]

The exceptional potency of nafamostat becomes particularly evident when compared to other approved

antivirals. In parallel human lung cell models (Calu-3 cells), nafamostat demonstrated an IC₅₀ of 2.2 nM,

which is approximately 590-fold more potent than remdesivir (IC₅₀ = 1,300 nM), 890-fold more potent than

molnupiravir (IC₅₀ = 1,965 nM), and 80-fold more potent than nirmatrelvir (IC₅₀ = 176.5 nM) [2]. This

remarkable potency is further enhanced against specific variants when nafamostat is incorporated into

nanoparticle delivery systems, with one study demonstrating an IC₅₀ < 0.05 nM against wild-type SARS-

CoV-2 and IC₅₀ = 2 nM against the D614G variant when formulated as ACE2-decoy-conjugated PLGA-

PEG nanoparticles [5].

Pharmacokinetic Profile and Dosing Considerations

The clinical application of nafamostat for COVID-19 requires careful consideration of its pharmacokinetic

properties, which present both challenges and opportunities for therapeutic development:

Parameter Characteristics Clinical Relevance

Half-life 5-23 minutes Requires continuous IV
infusion for sustained
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Parameter Characteristics Clinical Relevance

effect

Metabolism Rapid hydrolysis by plasma esterases to inactive
metabolites (6-amidino-2-naphthol and 4-

guanidinobenzoic acid)

Limited oral bioavailability

Steady-state
concentration

30-240 nM (at 0.1-0.2 mg/kg/h infusion) Encompasses SARS-CoV-

2 EC₉₀ values

COVID-19 trial
dosing

0.2 mg/kg/h by continuous IV infusion Used in DEFINE trial and

case series

Protein binding High (>98%) Potential drug interactions

Nafamostat's extremely short half-life necessitates continuous intravenous administration to maintain

therapeutic concentrations above the 90% maximal effective concentration (EC₉₀) for SARS-CoV-2

inhibition. The standard dosing regimen investigated in COVID-19 clinical studies is 0.2 mg/kg/h via

continuous infusion, which achieves steady-state plasma concentrations of 30-240 nM – well above the

established IC₅₀ values for SARS-CoV-2 inhibition in human lung cell models [2] [6]. One notable

pharmacokinetic study in COVID-19 patients (the DEFINE trial) reported almost undetectable plasma

concentrations of the parent drug with elevated levels of inactive metabolites, suggesting potential disease-

specific alterations in drug metabolism or assay-related issues that warrant further investigation [2].

Structural Insights and Molecular Interactions

TMPRSS2 Structural Domains and Catalytic Mechanism

The extracellular domain of TMPRSS2 consists of three structurally distinct regions that collectively mediate

its proteolytic function:

LDLRA domain: An N-terminal low-density lipoprotein receptor class A domain (residues 118-148)

that is calcium-dependent and facilitates cellular internalization of macromolecules
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SRCR domain: A scavenger receptor cysteine-rich domain (residues 149-242) that participates in

ligand binding
SP domain: A C-terminal serine protease domain (residues 256-492) that houses the canonical

catalytic triad (Ser441-His296-Asp345) responsible for proteolytic activity [4]

The structural integrity of the LDLRA domain is maintained by a canonical calcium ion coordinated by six

conserved residues, with enzymatic assays demonstrating that calcium depletion slightly reduces both

thermal stability and catalytic activity. A critical disulfide bond (Cys244-Cys365) connects the SRCR and

SP domains, stabilizing the overall tertiary structure. The orientation of the SRCR domain relative to the SP

domain differs from other transmembrane serine protease family members, potentially explaining

TMPRSS2's unique substrate specificity and physiological functions [4].

Molecular Basis of Nafamostat-TMPRSS2 Interactions

Structural biology approaches, including X-ray crystallography and molecular dynamics simulations, have

elucidated the precise molecular interactions underlying nafamostat's potent inhibition of TMPRSS2:

Catalytic site binding: Nafamostat binds directly to the TMPRSS2 catalytic center, forming a

covalent bond with the active site serine (Ser441) through its ester group
Electrostatic interactions: The guanidinium groups of nafamostat establish strong salt bridges
with acidic residues (Asp/Glu) within the substrate-binding pocket
Aromatic stacking: The naphthalene ring system engages in π-π interactions with hydrophobic

residues lining the active site cleft
Hydrogen bonding: Multiple hydrogen bonds form between nafamostat's carbamimidoyl and ester

groups with backbone atoms and side chains of the protease [4] [3]

Comparative structural analyses of TMPRSS2 in complex with nafamostat versus camostat reveal that

nafamostat's enhanced molecular complementarity to the active site explains its superior potency.

Nafamostat makes more extensive van der Waals contacts throughout the S1 and S2 subsites of the enzyme,

resulting in tighter binding and slower dissociation kinetics. Molecular dynamics simulations demonstrate

that nafamostat spontaneously and stably binds to the catalytic center without requiring prior

conformational adjustments, with the main driving force being electrostatic attraction between its positively

charged guanidinium groups and the negatively charged surface around the TMPRSS2 active site [3].

Additional Antiviral Mechanisms and Protective Effects
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Dual Pathway Inhibition Strategy

Beyond its primary mechanism of TMPRSS2 inhibition, emerging evidence indicates that nafamostat may

provide additional antiviral benefits through a dual-pathway inhibition strategy. SARS-CoV-2 can utilize

two distinct entry pathways: the TMPRSS2-dependent surface pathway and a cathepsin-dependent

endosomal pathway. Research has demonstrated that simultaneously blocking both pathways produces a

synergistic antiviral effect against SARS-CoV-2. While nafamostat primarily targets TMPRSS2, studies

have explored its combination with cathepsin inhibitors such as K777, resulting in enhanced antiviral activity

across multiple SARS-CoV-2 variants with different entry pathway preferences [4].

This dual-inhibition approach has inspired the development of bispecific compounds that simultaneously

target both TMPRSS2 and cathepsins L/B (CTSL/CTSB). One such compound, 212-148, was specifically

designed based on structural information from nafamostat-TMPRSS2 complexes and demonstrates potent

inhibition of both pathways. This innovative strategy offers particular advantages against Omicron

subvariants, which show increased reliance on the endosomal entry route compared to earlier variants. The

therapeutic rationale is that simultaneously blocking both entry pathways may completely prevent cellular

infection regardless of viral variant or target cell type, representing a promising approach for broad-spectrum

coronavirus therapeutics [4].

Anti-inflammatory and Anticoagulant Activities

Nafamostat exhibits significant pleiotropic effects beyond direct antiviral activity that may be particularly

beneficial for managing COVID-19 pathogenesis:

Anti-inflammatory properties: Independent of its antiviral effects, nafamostat reduces homeostatic

secretion of pro-inflammatory cytokines and chemokines from airway epithelia, including CXCL9,
CXCL10, CXCL11, and MCP2 – all of which are elevated in SARS-CoV-2 infection and contribute to

the cytokine release syndrome associated with severe COVID-19 [1]
Anticoagulant effects: As an approved anticoagulant for hemodialysis, nafamostat inhibits multiple

serine proteases in the coagulation cascade, including activated factors VIIa and XIIa, kallikrein,
and thrombin, addressing the thrombotic complications frequently observed in severe COVID-19

cases [2]
Antifibrinolytic activity: The drug inhibits tissue-type and urokinase plasminogen activators,

providing additional modulation of coagulation pathways dysregulated in COVID-19 [2]
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These multimodal actions position nafamostat as a comprehensive therapeutic candidate that simultaneously

targets viral entry, hyperinflammation, and thrombotic complications – three fundamental pathological

processes in COVID-19. The anti-inflammatory effects observed in primary human bronchiolar epithelia

from healthy donors, smokers, and COPD patients suggest potential efficacy across diverse patient

populations with varying comorbid conditions [1] [6].

Experimental Models and Research Advances

Key Experimental Systems and Methodologies

The antiviral efficacy of nafamostat against SARS-CoV-2 has been evaluated across multiple experimental

platforms, each providing unique insights into its mechanism and potency:

Primary human bronchiolar epithelia: Polarized mucociliated epithelial layers reconstituted from
cells derived from healthy donors, smokers, and COPD patients, infected with SARS-CoV-2 at air-

liquid interface to model natural infection; nafamostat (10 μM) reduced apical viral shedding by 100-
1000-fold across all donor types [1]

FRET-based enzymatic assays: High-throughput screening of 10,000 compounds using
fluorescence resonance energy transfer to measure TMPRSS2 inhibition; identified nafamostat as a

potent inhibitor (IC₅₀ = 0.40 nM) [4]
Molecular dynamics simulations: Unbiased simulations demonstrating spontaneous binding of

nafamostat to TMPRSS2 catalytic center driven by electrostatic attractions, with stable complex
formation [3]

X-ray crystallography: Determination of TMPRSS2-inhibitor complex structures at 2.4-2.6 Å
resolution, revealing detailed molecular interactions [4]

The following diagram illustrates a typical experimental workflow for evaluating nafamostat efficacy in

primary human airway models:
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Experimental workflow for nafamostat evaluation in primary human airway models.

Advanced Formulation Strategies and Clinical Translation

To overcome nafamostat's pharmacokinetic limitations and enhance its therapeutic potential, several

advanced formulation strategies have been developed:

Nanoparticle delivery systems: PLGA-PEG nanoparticles encapsulating nafamostat (NM-PP NPs)
with conjugation of ACE2 decoys (CTC-445.2d or SI5α) to generate NM-PP-Pro/Pep NPs; these

formulations demonstrate uniform size distribution (<200 nm), sustained release kinetics, and
enhanced potency (IC₅₀ < 0.05 nM against wild-type SARS-CoV-2) [5]

Combination therapies: Clinical case series demonstrating potential synergy between nafamostat
and favipiravir in critically ill COVID-19 patients, with 7 of 8 mechanically ventilated patients

successfully weaned from ventilation and overall mortality of 9% (1 of 11 patients) [6]
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Inhalation delivery: Preclinical investigation of pulmonary administration to directly target the primary

site of SARS-CoV-2 infection while potentially minimizing systemic exposure and adverse effects

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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